(2R,3S,4R,6S)-4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxan-3-ol
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Overview
Description
Preparation Methods
The synthesis of 3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose involves multiple steps, starting from the appropriate hexopyranose precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the hexopyranose are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Azidation: The protected intermediate undergoes azidation using sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF).
Deprotection: The final step involves the selective deprotection of the tert-butyldimethylsilyl group to yield the desired compound.
Chemical Reactions Analysis
3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Scientific Research Applications
3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound is used in the study of glycosylation processes and the development of glycomimetics.
Medicine: It serves as a precursor for the synthesis of potential antiviral and anticancer agents.
Industry: The compound is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo reduction, substitution, and cycloaddition reactions, making it a versatile intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose can be compared with other azido-substituted hexopyranose derivatives, such as:
3-Azido-2,3-dideoxy-1-O-(trimethylsilyl)-b-D-arabino-hexopyranose: Similar in structure but with a different silyl protecting group.
3-Azido-2,3-dideoxy-1-O-(triisopropylsilyl)-b-D-arabino-hexopyranose: Another derivative with a bulkier silyl protecting group.
3-Azido-2,3-dideoxy-1-O-(tert-butyldiphenylsilyl)-b-D-arabino-hexopyranose: Features a different silyl protecting group with phenyl substituents.
These compounds share similar reactivity due to the presence of the azido group but differ in their physical properties and reactivity based on the nature of the silyl protecting group.
Properties
IUPAC Name |
(2R,3S,4R,6S)-4-azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O4Si/c1-12(2,3)20(4,5)19-10-6-8(14-15-13)11(17)9(7-16)18-10/h8-11,16-17H,6-7H2,1-5H3/t8-,9-,10+,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVQAMOISPQQTA-ZNSHCXBVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C(C(O1)CO)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@H]([C@@H]([C@H](O1)CO)O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443225 |
Source
|
Record name | 3-Azido-1-O-[tert-butyl(dimethyl)silyl]-2,3-dideoxy-beta-D-arabino-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189454-43-1 |
Source
|
Record name | 3-Azido-1-O-[tert-butyl(dimethyl)silyl]-2,3-dideoxy-beta-D-arabino-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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